molecular formula C12H14O B041837 4-Phenylcyclohexanone CAS No. 4894-75-1

4-Phenylcyclohexanone

Cat. No.: B041837
CAS No.: 4894-75-1
M. Wt: 174.24 g/mol
InChI Key: YKAYMASDSHFOGI-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanone is an organic compound with the molecular formula C12H14O. It is a white to off-white crystalline powder with a melting point of 73-77°C and a boiling point of 158-160°C . This compound is slightly soluble in water but soluble in organic solvents like chloroform and methanol . It is used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Safety and Hazards

4-Phenylcyclohexanone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanone can be synthesized through several methods. One common method involves the Ruthenium-catalyzed reaction with tributylamine, yielding 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . Another method is the Wittig reaction with (carbethoxymethylene)triphenylphosphorane under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products:

    Oxidation: Produces phenylcyclohexanone derivatives.

    Reduction: Yields cyclohexanol derivatives.

    Substitution: Results in various substituted cyclohexanone compounds.

Comparison with Similar Compounds

  • 4-Methylcyclohexanone
  • 4,4-Dimethylcyclohexanone
  • Cycloheptanone
  • 4-Hydroxyphenylcyclohexanone

Comparison: 4-Phenylcyclohexanone is unique due to its phenyl group attached to the cyclohexanone ring, which imparts distinct chemical properties and reactivity. Compared to 4-Methylcyclohexanone and 4,4-Dimethylcyclohexanone, the phenyl group in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications .

Properties

IUPAC Name

4-phenylcyclohexan-1-one
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InChI

InChI=1S/C12H14O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2
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InChI Key

YKAYMASDSHFOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=CC=C2
Source PubChem
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Molecular Formula

C12H14O
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DSSTOX Substance ID

DTXSID80197644
Record name 4-Phenylcyclohexanone
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Molecular Weight

174.24 g/mol
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Physical Description

White or cream powder; [Alfa Aesar MSDS]
Record name 4-Phenylcyclohexanone
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Vapor Pressure

0.00233 [mmHg]
Record name 4-Phenylcyclohexanone
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CAS No.

4894-75-1
Record name 4-Phenylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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